1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Overview
Description
The compound “1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a part of a collection of rare and unique chemicals . It has a linear formula of C21H22N2O .
Molecular Structure Analysis
The compound has a molecular weight of 318.422 . More detailed structural information, such as NMR data, might be needed for a comprehensive molecular structure analysis.Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Derivatives : Research focuses on synthesizing novel heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, triazolopyrimidines, and others, incorporating thiazolo, benzimidazole, or benzoxazine moieties. These studies aim to explore the chemical properties and reactions of these compounds, potentially leading to new pharmacologically active substances (Abdelhamid & Gomha, 2013).
Antimicrobial and Anti-inflammatory Properties : Some compounds within the benzoxazine family have shown promising antimicrobial, anti-inflammatory, and antioxidant activities. This suggests potential applications in developing new treatments for infections, inflammation, and oxidative stress-related conditions (Mandzyuk et al., 2020).
Chemical Properties and Reactions
Chemical Reactions and Mechanisms : Studies also explore the chemical reactions of related compounds, providing insights into their chemical behavior, stability, and the formation of novel structures through various chemical reactions. This fundamental knowledge is crucial for designing compounds with specific properties and activities (Faragher & Gilchrist, 1979).
Electrochemical Synthesis : Research into the electrochemical synthesis of arylthiobenzazoles from structurally related compounds highlights innovative methods for constructing complex molecules, potentially opening new pathways for synthesizing pharmacologically active compounds (Amani & Nematollahi, 2012).
Safety and Hazards
properties
IUPAC Name |
1-(2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16(26)24-13-11-22(12-14-24)25-20(18-9-5-6-10-21(18)27-22)15-19(23-25)17-7-3-2-4-8-17/h2-10,20H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWBNVWZFMRKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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